N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-11-26-17-8-4-3-7-16(17)23-20(26)24-19(27)15-6-5-12-25(14-15)18-13-21-9-10-22-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWVDRUMIVMLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCN(C3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1118861-60-1
The structure features a benzodiazole moiety, a pyrazine ring, and a piperidine core, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit specific protein kinases involved in cancer progression. This compound may exhibit similar inhibitory effects, impacting pathways related to cell proliferation and survival.
- DNA Interaction : The benzodiazole moiety is known for its ability to intercalate DNA, potentially disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter signaling pathways that are critical in various biological processes including mood regulation and pain perception.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- In vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties. For example, a study showed that compounds with a benzodiazole structure inhibited DNAJA1, a protein implicated in cancer metastasis.
- Animal Models : In vivo studies using animal models indicated that compounds with similar structures could reduce tumor growth and improve survival rates when administered in appropriate doses .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating potential efficacy when administered orally .
Scientific Research Applications
Structural Representation
The compound features a piperidine ring substituted with a pyrazine and a benzodiazole moiety, which are critical for its biological activity.
Cancer Therapeutics
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide has been identified as a promising candidate in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Case Studies
Recent studies have highlighted the compound's role as a selective inhibitor of DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers:
- Selectivity Profile : The compound demonstrated an IC value of 23.8 nM against DDR1, showing significantly reduced activity against other kinases such as DDR2 (IC = 1740 nM) and negligible effects on Bcr-Abl and c-Kit ( ).
Histone Deacetylase Inhibition
Another application involves the inhibition of histone deacetylases (HDACs), particularly HDAC11. Compounds structurally similar to this compound have been shown to modulate HDAC activity, which is crucial in regulating gene expression related to cancer and other diseases ( ).
Potential Benefits
Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that can suppress tumor growth and enhance the efficacy of existing therapies.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory pathways ( ).
Table 1: Summary of Biological Activities
| Activity Type | Target | IC Value | Reference |
|---|---|---|---|
| Kinase Inhibition | DDR1 | 23.8 nM | |
| Kinase Inhibition | DDR2 | 1740 nM | |
| HDAC Inhibition | HDAC11 | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl) benzamide (Z29077885)
- Structural Differences : Replaces the piperidine-pyrazine moiety with a benzamide-pyrrolidine sulfonyl group.
- Biological Activity: Identified as an STK33-targeting anticancer agent via AI-driven drug repurposing. Demonstrated efficacy in MDA-MB 231 and A549 cell lines (IC₅₀ ~5 μM) and reduced tumor growth in A549 xenograft models .
- Mechanism : Inhibits STK33 kinase activity, inducing apoptosis and G1/S cell cycle arrest.
N1-(1-propyl-1H-1,3-benzodiazol-2-yl)benzene-1,3-dicarboxamide (Enamine EN300-1664036)
- Structural Differences : Features a benzene-dicarboxamide scaffold instead of a piperidine-pyrazine unit.
N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Derivatives
- Structural Differences: Substituted with trifluoromethyl groups and oxadiazole rings (e.g., 3-[3-(1-[[3,5-bis(trifluoromethyl)benzoyl]-(cyclopropylmethyl)amino]ethyl)pyrazin-2-yl]-N-methyl-1,2,4-oxadiazole-5-carboxamide).
- Synthesis : Prepared via multi-step reactions involving nucleophilic substitution and cyclization (56–95% yields) .
- Relevance : Highlights the role of fluorine substitution in enhancing metabolic stability and binding affinity.
N-(1-propyl-1H-1,3-benzodiazol-2-yl)propanamide
- Structural Differences : Simplified analog lacking the pyrazine-piperidine moiety.
- Utility : Serves as a precursor for more complex derivatives in medicinal chemistry workflows .
Data Table: Key Structural and Functional Comparisons
Key Research Findings and Implications
Fluorinated Derivatives : The inclusion of trifluoromethyl groups (as in ) enhances lipophilicity and target engagement, a strategy applicable to optimizing the target compound.
Synthetic Feasibility : Multi-step routes for pyrazine-containing analogs (e.g., ) suggest viable pathways for synthesizing the target compound.
Preparation Methods
Synthesis of 1-Propyl-1H-1,3-Benzodiazol-2-Amine
The benzimidazole core is synthesized via cyclocondensation of 4-methyl-1,2-diaminobenzene with propyl isocyanate under acidic conditions . Alternative routes employ N-methyl-O-phenylene-diamine and 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in nonpolar solvents like xylene, using phosphorus oxychloride as a cyclizing agent . Reaction parameters critically influence yield:
Heating N-methyl-O-phenylene-diamine with propyl chloroformate in polyphosphoric acid at 130°C for 10 hours achieves 93% yield, with the propyl group introduced via nucleophilic substitution . Purification via ethanol-ether recrystallization ensures >99% purity, as confirmed by HPLC .
Preparation of 1-(Pyrazin-2-yl)Piperidine-3-Carboxylic Acid
The piperidine intermediate is synthesized through a tandem Buchwald–Hartwig amination and ring-closing metathesis . Starting with pyrazin-2-amine and ethyl 3-piperidinecarboxylate , palladium catalysis (Pd₂(dba)₃/Xantphos) enables C–N coupling at 110°C . Subsequent hydrolysis with NaOH (2M, 80°C) yields the carboxylic acid derivative in 89% yield . Key structural insights:
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Regioselectivity : Pyrazine substitution at the 2-position is favored due to electron-withdrawing effects, directing amination to the α-carbon .
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Stereochemical control : Chiral auxiliaries like (S)-tert-butyl pyrrolidin-3-ylcarbamate prevent racemization during piperidine functionalization .
Amide Bond Formation Strategies
Coupling the benzimidazole and piperidine fragments employs HATU or EDC/HOBt in anhydrous DMF . Critical parameters include:
Mechanistic insight : HATU activates the carboxylic acid via uronium intermediate formation, enabling nucleophilic attack by the benzimidazole amine . Side reactions (e.g., piperidine ring opening) are suppressed by maintaining pH 7–8 with DIPEA . Post-reaction purification via silica chromatography (EtOAc/hexane, 3:1) isolates the target compound in >97% purity .
Optimization and Analytical Characterization
Thermal stability : Differential scanning fluorimetry (DSF) reveals a Tₘ shift of 8.2°C for the target compound, indicating strong intramolecular H-bonding between the benzimidazole NH and pyrazine N .
Yield optimization :
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Solvent screening : DMF outperforms THF and DCM due to superior solubility of intermediates .
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Catalyst loading : 10 mol% Pd(OAc)₂ maximizes pyrazine coupling efficiency (94% yield) .
Spectroscopic validation :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, pyrazine), 7.89 (d, J = 8.4 Hz, 1H, benzimidazole), 3.42 (q, J = 6.8 Hz, 2H, propyl CH₂) .
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
